molecular formula C17H16N2S B1660742 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine CAS No. 82694-43-7

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine

Cat. No.: B1660742
CAS No.: 82694-43-7
M. Wt: 280.4 g/mol
InChI Key: RUCKOWVOYOVYNK-UHFFFAOYSA-N
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Description

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules . The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with two methyl groups and two phenyl groups attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.

Scientific Research Applications

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s aromaticity and electronic properties also play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-14(2)20-17(18-15-9-5-3-6-10-15)19(13)16-11-7-4-8-12-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCKOWVOYOVYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384038
Record name 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82694-43-7
Record name 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine
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4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine

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